4'-Fluoro-4-methylaminorex (CAS 1364933-64-1), also known as 4F-MAR, is a para-fluorinated synthetic derivative of the 2-amino-5-aryloxazoline class. In commercial and research procurement, it is primarily sourced as an analytical reference standard and a pharmacological comparator for monoamine transporter (DAT, NET, SERT) research [1]. Characterized by a molecular weight of 194.21 g/mol and a core oxazoline ring, the compound is supplied almost exclusively as a racemic mixture of the trans diastereomer [2]. Its procurement is strictly limited to forensic, toxicological, and in vitro research applications, providing a critical baseline for evaluating the impact of halogenation on psychostimulant receptor binding and chromatographic retention [1].
Substituting 4'-Fluoro-4-methylaminorex with its parent compound 4-methylaminorex (4-MAR) or heavier halogenated analogs (such as 4'-chloro- or 4'-bromo-4-MAR) fundamentally compromises both analytical calibration and structure-activity relationship (SAR) data[1]. In forensic mass spectrometry, the para-fluorine atom generates a distinct base peak at m/z 195.0926 and unique LC-HRMS fragmentation pathways that unhalogenated analogs cannot replicate[2]. Furthermore, in pharmacological assays, fluorine's high electronegativity and small van der Waals radius isolate electronic effects on monoamine transporter affinity without introducing the severe steric hindrance caused by chlorine or bromine substitutions [1]. Consequently, laboratories mapping receptor pocket tolerances or validating forensic screening libraries must procure the exact para-fluoro variant to ensure accurate, artifact-free baseline data [2].
For laboratories establishing detection libraries for novel psychoactive substances, 4'-Fluoro-4-methylaminorex provides an essential calibration point. Under UHPLC-HRMS conditions, the compound yields a definitive base peak at m/z 195.0926 corresponding to the[C10H11FN2O+H]+ ion, which is entirely absent in the unfluorinated 4-MAR baseline [1]. Unlike 4'-chloro or 4'-bromo analogs, which introduce complex isotopic patterns (M+2 peaks), the monoisotopic nature of fluorine ensures a clean, singular primary mass trace [1].
| Evidence Dimension | LC-HRMS base peak identification |
| Target Compound Data | Base peak at m/z 195.0926 (monoisotopic) |
| Comparator Or Baseline | 4-MAR (lacks +17.99 Da mass shift) and 4'-Chloro-4-MAR (exhibits complex M+2 isotopic splitting) |
| Quantified Difference | Exact mass shift of +17.9906 Da vs unfluorinated 4-MAR, with no heavy halogen isotopic interference. |
| Conditions | Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) |
Unambiguous mass resolution is mandatory for forensic and toxicology laboratories calibrating screening libraries to detect specific halogenated analogs without false positives.
The stereochemical composition of aminorex derivatives profoundly impacts their monoamine transporter affinity. Commercial analytical standards of 4'-Fluoro-4-methylaminorex are verified via chiral HPLC-UV and 2D NMR to consist exclusively of the trans diastereomeric form (as a racemic mixture of trans enantiomers), with 0% of the cis diastereomer detected [1]. Procuring this defined trans-racemate is critical, as uncharacterized illicit samples or crude syntheses may contain mixed cis/trans ratios that skew in vitro pharmacological data [1].
| Evidence Dimension | Diastereomeric composition |
| Target Compound Data | 100% trans diastereomeric form (racemic) |
| Comparator Or Baseline | Theoretical mixed syntheses or uncharacterized illicit samples |
| Quantified Difference | Complete absence of cis-isomers, ensuring a uniform stereochemical profile. |
| Conditions | Chiral high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and 2D NMR (NOE experiments) |
Procuring a certified trans-only standard prevents stereoisomer-induced variability in highly sensitive in vitro receptor binding and transporter release assays.
Proper stock solution formulation is a prerequisite for reproducible high-throughput screening. 4'-Fluoro-4-methylaminorex demonstrates a maximum solubility of 30 mg/mL in organic solvents such as DMF, DMSO, and ethanol, compared to a reduced solubility of 10 mg/mL in physiological aqueous buffers like PBS (pH 7.2). This differential dictates that procurement workflows for cellular assays must include provisions for organic stock preparation prior to aqueous dilution.
| Evidence Dimension | Maximum solubility for stock solution preparation |
| Target Compound Data | 30 mg/mL in DMF, DMSO, and Ethanol |
| Comparator Or Baseline | 10 mg/mL in PBS (pH 7.2) |
| Quantified Difference | 3-fold higher solubility in organic solvents compared to physiological aqueous buffers. |
| Conditions | Standard laboratory temperature (25°C), dissolution testing for in vitro assay stock preparation. |
Guides researchers to prepare concentrated stock solutions in DMSO or ethanol before aqueous dilution, preventing compound precipitation in microplate assays.
When mapping the binding pockets of monoamine transporters, 4'-Fluoro-4-methylaminorex serves as an optimal comparator against heavier halogens. The fluorine atom provides a van der Waals radius of approximately 1.47 Å, which closely mimics the steric bulk of hydrogen (~1.20 Å) found in the parent 4-MAR compound [1]. In contrast, substituting with 4'-chloro-4-MAR (radius ~1.75 Å) or 4'-bromo-4-MAR (radius ~1.85 Å) introduces significant steric hindrance [1]. This allows researchers to isolate the purely electronic effects of high electronegativity on receptor affinity.
| Evidence Dimension | Atomic van der Waals radius at the para-position |
| Target Compound Data | Fluorine radius ~1.47 Å |
| Comparator Or Baseline | Chlorine radius ~1.75 Å; Bromine radius ~1.85 Å |
| Quantified Difference | Fluorine provides a 16-20% smaller atomic radius than heavier halogens, minimizing steric disruption. |
| Conditions | Computational and in vitro SAR mapping of monoamine transporter binding pockets. |
Allows pharmacologists to test the electronic effects of halogenation on receptor binding without the confounding variable of massive steric bulk introduced by chlorine or bromine.
Due to its distinct monoisotopic mass and unique fragmentation pathways, 4'-Fluoro-4-methylaminorex is the mandatory reference standard for toxicology laboratories calibrating high-resolution mass spectrometers to detect para-fluorinated designer drugs in complex biological or seized matrices [1].
Because the fluorine substitution introduces high electronegativity with minimal steric penalty compared to chlorine or bromine, this compound is heavily utilized in in vitro pharmacology to map the electronic tolerance of monoamine transporter binding pockets [1].
Supplied exclusively as a trans-diastereomeric racemate, this standard enables neurotoxicologists to conduct highly reproducible cell viability and transporter release assays without the confounding artifacts caused by cis-isomer contamination [2].